molecular formula C20H21N3O3S2 B2942342 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886922-98-1

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Numéro de catalogue: B2942342
Numéro CAS: 886922-98-1
Poids moléculaire: 415.53
Clé InChI: SGFUKCNLAKYDQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[2-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring linked to the benzothiazole core via a benzoyl group substituted with an ethanesulfonyl moiety at the ortho position. This structural motif is significant in medicinal chemistry due to the benzothiazole scaffold's established role in antimicrobial, antitumor, and anti-inflammatory activities .

Propriétés

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)18-10-6-3-7-15(18)19(24)22-11-13-23(14-12-22)20-21-16-8-4-5-9-17(16)27-20/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFUKCNLAKYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures One common method includes the coupling of 2-aminothiophenol with an appropriate benzoyl chloride derivative under basic conditions to form the benzothiazole coreThe ethanesulfonyl group is then introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. As a dopamine and serotonin antagonist, it binds to the respective receptors in the brain, inhibiting their activity and thereby exerting its antipsychotic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate neurotransmitter levels and receptor activity .

Comparaison Avec Des Composés Similaires

Key Structural Differences :

  • Electron-withdrawing vs. Electron-donating Groups : The ethanesulfonyl group in the target compound contrasts with electron-donating groups like methoxy (4-methoxyphenyl in ) or neutral/hydrophobic groups (chloro-fluoro-benzyl in ). This difference impacts solubility and target binding.
  • Linker Flexibility : The acetylenic chain in BZ5 introduces rigidity, whereas the benzoyl-piperazine linker in the target compound allows conformational flexibility.

Antimicrobial Activity

  • BZ2 and BZ5 : Exhibited MIC values of 15.62 µg/mL against Candida albicans, attributed to azepane and pyrrolidine cyclic amines enhancing membrane penetration .
  • Target Compound : While direct data are unavailable, the ethanesulfonyl group may improve activity against resistant bacterial strains due to stronger electron-withdrawing effects, which disrupt microbial enzyme function.

Antitubercular Activity

  • 3c (2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) : Showed inhibitory effects on Mycobacterium tuberculosis H37Rv, with potency linked to fluorine substituents . The target compound’s ethanesulfonyl group could similarly enhance binding to mycobacterial targets.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP: The target compound’s higher molecular weight (~443.5) compared to BZ5 (~300.4) may reduce bioavailability but improve target affinity . The XLogP3 of 3.8* (estimated) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Topological Polar Surface Area (TPSA) :

    • The TPSA of the chloro-fluoro analogue is 47.6 Ų , indicating moderate polarity. The target compound’s sulfonyl group may increase TPSA, enhancing solubility but requiring active transport for cellular uptake.

Activité Biologique

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class, known for its diverse biological activities. This compound combines a benzothiazole ring with a piperazine moiety and an ethanesulfonyl group, which may enhance its pharmacological potential. The exploration of its biological activity is essential for understanding its therapeutic applications.

Chemical Structure and Synthesis

The IUPAC name of the compound is [4-(2-(ethanesulfonyl)benzoyl)piperazin-1-yl]-(1,3-benzothiazol-2-yl)methanone. The synthesis typically involves multi-step processes, including:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acid derivatives.
  • Introduction of the Piperazine Ring : Achieved via nucleophilic substitution reactions with piperazine derivatives.
  • Sulfonylation : The ethanesulfonyl group is introduced using ethanesulfonyl chloride in the presence of bases like triethylamine.
  • Final Coupling : The final step involves coupling the benzothiazole derivative with the piperazine derivative under controlled conditions.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibit significant activity against various pathogens.

  • Case Study : A study found that certain benzothiazole derivatives showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A510
Compound B812

Antitumor Activity

The antitumor potential of benzothiazole derivatives has also been explored. Compounds similar to this particular structure have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

  • Research Findings : In vitro studies demonstrated that certain benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant growth inhibition .
CompoundCell LineIC50 (µM)
Compound CHCC8276.26
Compound DNCI-H3586.48

The biological activity of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, blocking substrate access. This mechanism is particularly relevant in its role as an enzyme inhibitor in metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to intercalate into DNA or bind within the minor groove, affecting DNA-dependent processes and potentially leading to apoptosis in cancer cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.